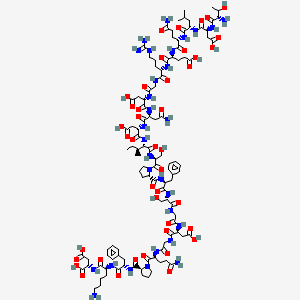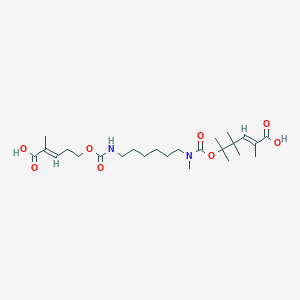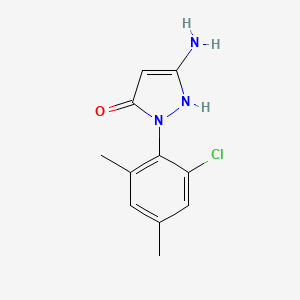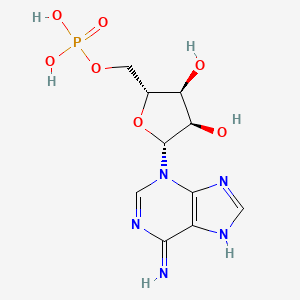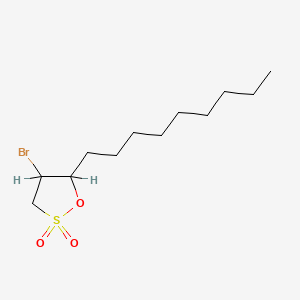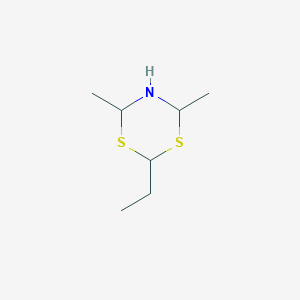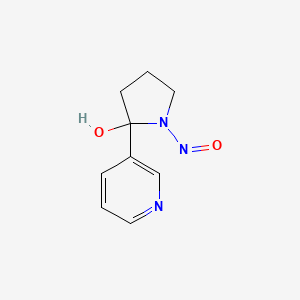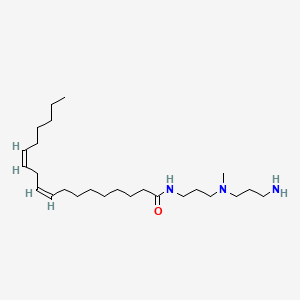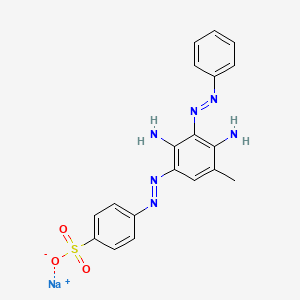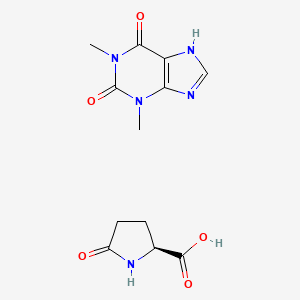![molecular formula C25H27N3O3 B12689128 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine CAS No. 84255-06-1](/img/structure/B12689128.png)
1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine is a chemical compound with the molecular formula C25H27N3O3 and a molecular weight of 417.5002. It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further substituted with a 4-methoxy-3-nitrophenylmethyl group. This compound is achiral and does not exhibit optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine typically involves the reaction of benzhydryl chloride with 4-[(4-methoxy-3-nitrophenyl)methyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzhydryl derivatives.
Scientific Research Applications
1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and ACE inhibition activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure but with a methyl group instead of a benzhydryl group.
1-(3-Methoxy-4-nitrophenyl)piperazine: Lacks the benzhydryl group, making it less complex
Uniqueness
1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine is unique due to the presence of both benzhydryl and 4-methoxy-3-nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit ACE and its potential antimicrobial activities make it a compound of interest in medicinal chemistry .
Properties
CAS No. |
84255-06-1 |
|---|---|
Molecular Formula |
C25H27N3O3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C25H27N3O3/c1-31-24-13-12-20(18-23(24)28(29)30)19-26-14-16-27(17-15-26)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,25H,14-17,19H2,1H3 |
InChI Key |
GDMKQKMDYSNLQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




